Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 947533-64-4
VCID: VC16940176
InChI: InChI=1S/C10H9F2IO3/c1-2-15-9(14)10(11,12)16-8-5-3-7(13)4-6-8/h3-6H,2H2,1H3
SMILES:
Molecular Formula: C10H9F2IO3
Molecular Weight: 342.08 g/mol

Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester

CAS No.: 947533-64-4

Cat. No.: VC16940176

Molecular Formula: C10H9F2IO3

Molecular Weight: 342.08 g/mol

* For research use only. Not for human or veterinary use.

Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester - 947533-64-4

Specification

CAS No. 947533-64-4
Molecular Formula C10H9F2IO3
Molecular Weight 342.08 g/mol
IUPAC Name ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate
Standard InChI InChI=1S/C10H9F2IO3/c1-2-15-9(14)10(11,12)16-8-5-3-7(13)4-6-8/h3-6H,2H2,1H3
Standard InChI Key RYVJOPUHWCJQRR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(OC1=CC=C(C=C1)I)(F)F

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate, reflects its esterified acetic acid backbone substituted with two fluorine atoms and a 4-iodophenoxy group. The presence of fluorine and iodine introduces distinct electronic and steric effects:

  • Fluorine atoms: Enhance metabolic stability and lipophilicity due to their strong electronegativity and small atomic radius .

  • Iodine substituent: Provides a heavy atom useful for radiolabeling applications and facilitates cross-coupling reactions in synthetic chemistry .

The Standard InChI key (InChI=1S/C10H9F2IO3/c1-2-15-9(14)10(11,12)16-8-5-3-7(13)4-6-8) confirms the connectivity of atoms, with the ethyl ester group (OCO2C2H5-\text{OCO}_2\text{C}_2\text{H}_5) attached to the difluoroacetate moiety.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H9F2IO3\text{C}_{10}\text{H}_9\text{F}_2\text{IO}_3
Molecular Weight342.08 g/mol
IUPAC Nameethyl 2,2-difluoro-2-(4-iodophenoxy)acetate
LogP (Partition Coefficient)Estimated 2.36 (analogous to fluoro-derivative )

Synthesis Pathways

General Synthetic Strategy

The synthesis typically involves a multi-step protocol starting from readily available precursors:

  • Formation of the difluoroacetic acid derivative: Ethyl difluoroiodoacetate (CAS 7648-30-8) serves as a key intermediate, synthesized via halogen exchange or esterification of difluoroacetic acid .

  • Nucleophilic aromatic substitution: Reacting the difluoroacetate derivative with 4-iodophenol in the presence of a base (e.g., K2_2CO3_3) to form the phenoxy linkage.

A representative procedure adapted from Taguchi et al. involves:

  • Reagents: Ethyl difluoroiodoacetate, 4-iodophenol, dimethyl sulfoxide (DMSO), copper powder.

  • Conditions: Room temperature, 20-hour reaction time.

  • Workup: Extraction with ethyl acetate, drying over Na2_2SO4_4, and purification via silica gel chromatography .

Table 2: Optimized Synthesis Conditions

ParameterDetailsYieldSource
SolventDMSO/Water~59%
CatalystCopper powderN/A
PurificationHexanes/EtOAc (70:30)363 mg

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s iodine atom enables its use in radiolabeling, particularly for positron emission tomography (PET) tracers. For example, its incorporation into kinase inhibitors allows real-time tracking of drug distribution in vivo.

Materials Science

In polymer chemistry, the difluoroacetate moiety enhances thermal stability and chemical resistance. Patent literature highlights its role in synthesizing fluorinated surfactants and coatings .

Cross-Coupling Reactions

The iodine substituent participates in Ullmann-type couplings and Suzuki-Miyaura reactions, facilitating the construction of biaryl structures prevalent in agrochemicals .

ParameterRequirementSource
Shipping ClassificationExcepted Quantity (Air)
Storage Temperature2–8°C (under inert atmosphere)

Comparative Analysis with Analogues

Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester

The fluoro-analogue (CAS 807368-70-3) lacks iodine but shares similar reactivity. Key differences include:

  • Molecular Weight: 234.17 g/mol vs. 342.08 g/mol for the iodo-derivative .

  • Applications: The fluoro-compound is preferred in non-radioactive labeling, while the iodo-derivative excels in PET imaging .

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